![molecular formula C18H13N3O B1671845 5,7-Diphényl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)

5,7-Diphényl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Vue d'ensemble

Description

Le 5,7-Diphényl-7H-pyrrolo[2,3-d]pyrimidin-4-ol est un composé hétérocyclique de formule moléculaire C18H13N3O.

Applications De Recherche Scientifique

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.

Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: The compound can be used in the development of new materials and chemical processes

Mécanisme D'action

Target of Action

The primary targets of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating processes such as cell growth, division, and survival .

Mode of Action

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes . For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The action of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol affects several biochemical pathways. By inhibiting kinases, it disrupts signaling pathways that regulate cell growth and survival . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The compound has shown promising cytotoxic effects against different cancer cell lines, suggesting it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol’s action include the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. For instance, the compound’s reactivity and stability may be affected by the presence of strong acids or alkalis . Additionally, the compound’s lipophilic nature could influence its binding affinity to its target kinases, potentially enhancing its therapeutic effects .

Analyse Biochimique

Cellular Effects

Related compounds have shown to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Molecular Mechanism

Related compounds have shown to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . This suggests that 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol may also interact with these enzymes.

Metabolic Pathways

Related compounds are known to be involved in one-carbon metabolism, which encompasses folate-mediated one-carbon transfer reactions and related processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

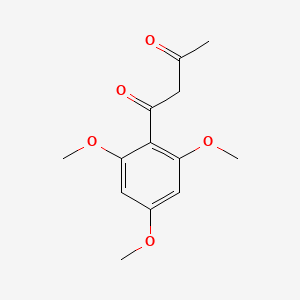

La synthèse du 5,7-Diphényl-7H-pyrrolo[2,3-d]pyrimidin-4-ol implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 2-aminopyrimidine avec une dicétone appropriée en présence d'une base, suivie d'une cyclisation pour former le noyau pyrrolopyrimidine .

Méthodes de production industrielle

L'approche générale impliquerait l'optimisation de la voie de synthèse pour une production à grande échelle, en garantissant un rendement et une pureté élevés, et en minimisant l'utilisation de réactifs et de solvants dangereux .

Analyse Des Réactions Chimiques

Types de réactions

Le 5,7-Diphényl-7H-pyrrolo[2,3-d]pyrimidin-4-ol peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres.

Réactifs et conditions courants

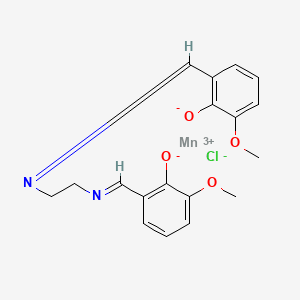

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure d'aluminium et de lithium (LiAlH4) sont souvent utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire divers dérivés réduits .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Le composé a montré un potentiel en tant qu'inhibiteur de certaines enzymes et protéines.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels, y compris ses propriétés anticancéreuses et anti-inflammatoires.

Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et processus chimiques

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux protéines, inhibant leur activité et affectant diverses voies biologiques. Par exemple, il peut inhiber les kinases impliquées dans la signalisation cellulaire, conduisant à des effets anticancéreux .

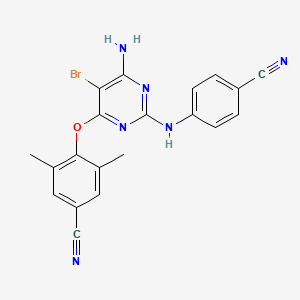

Comparaison Avec Des Composés Similaires

Composés similaires

4-Aminopyrrolo[2,3-d]pyrimidine : Connu pour son activité antituberculeuse.

Pyrazolo[3,4-d]pyrimidine : Exhibe de bons effets inhibiteurs dans diverses analyses biologiques.

Unicité

Le 5,7-Diphényl-7H-pyrrolo[2,3-d]pyrimidin-4-ol est unique en raison de sa structure spécifique, qui lui permet d'interagir avec un large éventail de cibles biologiques. Ses groupes diphényles contribuent à sa stabilité et améliorent son affinité de liaison à certaines protéines et enzymes .

Propriétés

IUPAC Name |

5,7-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-21(17(16)19-12-20-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLWLZPZXNOVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677523 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

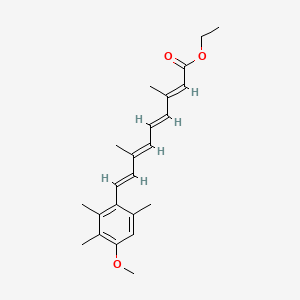

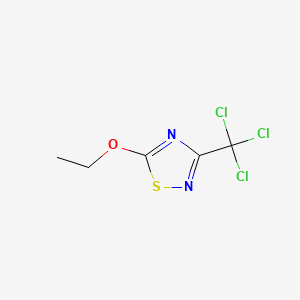

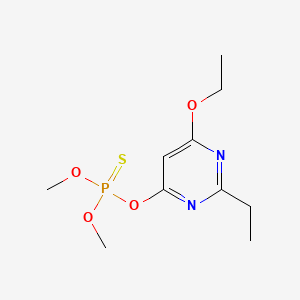

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.